molecular formula C9H7Cl2NO5 B3025221 2,4-Dichloro-5-nitrophenyl ethyl carbonate CAS No. 62969-41-9

2,4-Dichloro-5-nitrophenyl ethyl carbonate

Cat. No.: B3025221
CAS No.: 62969-41-9
M. Wt: 280.06 g/mol
InChI Key: KFGXYXDOKYRARJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrophenyl ethyl carbonate is a chemical compound with the molecular formula C9H7Cl2NO5 and a molecular weight of 280.06 g/mol . It is characterized by the presence of two chlorine atoms, one nitro group, and an ethyl carbonate moiety attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-nitrophenyl ethyl carbonate typically involves the reaction of 2,4-dichloro-5-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2,4-Dichloro-5-nitrophenol+Ethyl chloroformate2,4-Dichloro-5-nitrophenyl ethyl carbonate+HCl\text{2,4-Dichloro-5-nitrophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,4-Dichloro-5-nitrophenol+Ethyl chloroformate→2,4-Dichloro-5-nitrophenyl ethyl carbonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-nitrophenyl ethyl carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethyl carbonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The compound can be hydrolyzed to 2,4-dichloro-5-nitrophenol and ethanol in the presence of water and a base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Hydrolysis: Water and a base such as sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products (e.g., 2,4-dichloro-5-nitrophenyl amine).

    Reduction: 2,4-Dichloro-5-aminophenyl ethyl carbonate.

    Hydrolysis: 2,4-Dichloro-5-nitrophenol and ethanol.

Scientific Research Applications

2,4-Dichloro-5-nitrophenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitrophenyl ethyl carbonate involves its reactivity towards nucleophiles. The ethyl carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitrophenol: Lacks the ethyl carbonate group but shares the same phenyl ring with chlorine and nitro substituents.

    2,4-Dichlorophenyl ethyl carbonate: Similar structure but without the nitro group.

    5-Nitrophenyl ethyl carbonate: Contains the nitro group and ethyl carbonate but lacks the chlorine atoms.

Uniqueness

2,4-Dichloro-5-nitrophenyl ethyl carbonate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, along with the ethyl carbonate moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.

Properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGXYXDOKYRARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363101
Record name 2,4-dichloro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62969-41-9
Record name 2,4-dichloro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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